1-(3-Chlorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one
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Overview
Description
1-(3-Chlorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one is a heterocyclic compound that features an imidazolone core substituted with a 3-chlorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chlorobenzylamine with methyl isocyanate under controlled conditions to form the imidazolone ring . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolone derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed: The major products formed from these reactions include various substituted imidazolones, which can have different functional groups attached to the phenyl ring or the imidazolone core .
Scientific Research Applications
1-(3-Chlorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism by which 1-(3-Chlorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
1-(3-Chlorophenyl)piperazine: Shares the chlorophenyl group but has a different core structure.
1-(3-Trifluoromethylphenyl)piperazine: Similar in structure but with a trifluoromethyl group instead of chlorine.
2-(3-Chlorophenyl)-4,5-dihydro-1H-imidazole: Similar imidazole core but different substitution pattern.
Uniqueness: 1-(3-Chlorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
14058-92-5 |
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Molecular Formula |
C10H9ClN2O |
Molecular Weight |
208.64 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-4-methyl-1H-imidazol-2-one |
InChI |
InChI=1S/C10H9ClN2O/c1-7-6-12-10(14)13(7)9-4-2-3-8(11)5-9/h2-6H,1H3,(H,12,14) |
InChI Key |
SZPWVNHXLISZAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=O)N1C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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